molecular formula C18H18F3N5O B2815602 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034427-41-1

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2815602
CAS No.: 2034427-41-1
M. Wt: 377.371
InChI Key: MVBWLCSLPVPBLJ-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound that features a combination of pyridazinyl, piperazinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The cyclopropylpyridazinyl and trifluoromethylpyridinyl groups are synthesized separately and then coupled through a series of reactions involving piperazine as a linker.

    Synthesis of 6-Cyclopropylpyridazin-3-yl: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Synthesis of 6-(Trifluoromethyl)pyridin-3-yl:

    Coupling Reaction: The final step involves coupling the two synthesized groups using piperazine as a linker. This is usually done under reflux conditions with a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone
  • (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)15-5-3-13(11-22-15)17(27)26-9-7-25(8-10-26)16-6-4-14(23-24-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWLCSLPVPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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